molecular formula C8H15NO2 B2854480 N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 51004-22-9

N-[(1-hydroxycyclopentyl)methyl]acetamide

Cat. No.: B2854480
CAS No.: 51004-22-9
M. Wt: 157.213
InChI Key: IIFWACAPYZGELU-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound with the CAS Number: 51004-22-9 . It has a molecular weight of 157.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising applications of this compound is in the treatment of chronic pain. This compound has been shown to activate the CB1 receptor, which is involved in the modulation of pain sensation. Studies have demonstrated that this compound is effective in reducing pain in animal models of neuropathic pain and inflammatory pain.
Another potential application of this compound is in the treatment of obesity and metabolic disorders. This compound has been shown to activate the CB1 receptor, which is involved in the regulation of appetite and metabolism. Studies have demonstrated that this compound can reduce food intake and body weight in animal models of obesity.

Mechanism of Action

N-[(1-hydroxycyclopentyl)methyl]acetamide exerts its pharmacological effects by activating the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and peripheral tissues. The activation of the CB1 receptor by this compound leads to the modulation of various physiological processes, including pain sensation, appetite regulation, and mood modulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can activate the CB1 receptor and induce the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-hydroxycyclopentyl)methyl]acetamide in lab experiments is its high potency and selectivity for the CB1 receptor. This compound has been shown to have a higher affinity for the CB1 receptor than anandamide, which makes it a useful tool for studying the pharmacology of the CB1 receptor.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have demonstrated that this compound can induce liver toxicity in animal models, which limits its use in preclinical studies.

Future Directions

There are several future directions for the research on N-[(1-hydroxycyclopentyl)methyl]acetamide. One of the areas of interest is the development of this compound analogs that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases and conditions, including chronic pain, obesity, and metabolic disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to activate the CB1 receptor and modulate various physiological processes, including pain sensation, appetite regulation, and mood modulation. While this compound has several advantages for lab experiments, its potential toxicity limits its use in preclinical studies. There are several future directions for the research on this compound, including the development of this compound analogs and investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide involves the reaction of anandamide with cyclopentylmagnesium bromide in the presence of copper(II) chloride. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been successfully used to produce this compound in high yields and purity.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFWACAPYZGELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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